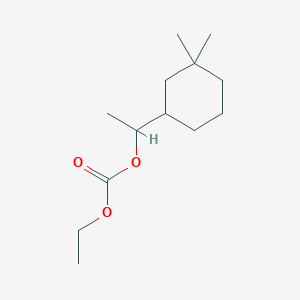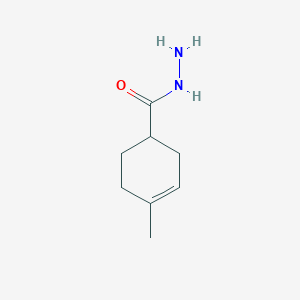![molecular formula C13H13NO3S B12524115 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- CAS No. 653568-72-0](/img/structure/B12524115.png)
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Méthodes De Préparation
The synthesis of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 2-amino-4-arylthiazoles with various reagents to produce the desired compound .
Analyse Des Réactions Chimiques
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting specific enzymes and receptors . This compound can modulate biochemical pathways, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- apart is its unique structure, which allows for specific interactions with molecular targets, leading to its distinct biological activities.
Propriétés
Numéro CAS |
653568-72-0 |
|---|---|
Formule moléculaire |
C13H13NO3S |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
2-[2-[4-(methoxymethyl)phenyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H13NO3S/c1-17-7-9-2-4-10(5-3-9)13-14-11(8-18-13)6-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |
Clé InChI |
MOGMXOSOZINUAO-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


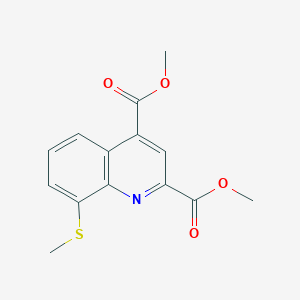
![2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one](/img/structure/B12524036.png)

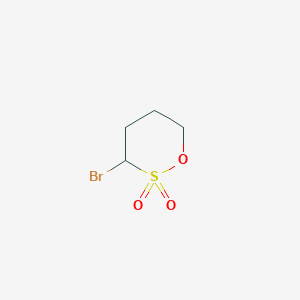
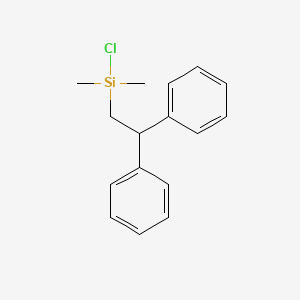
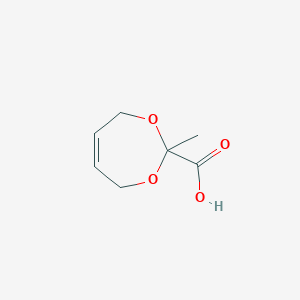
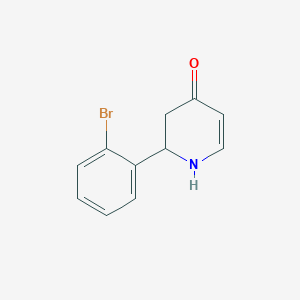
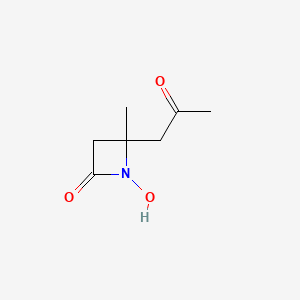
![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)
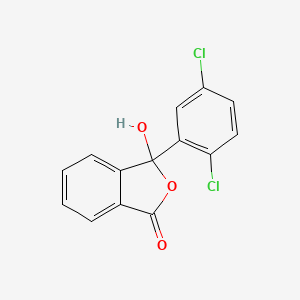
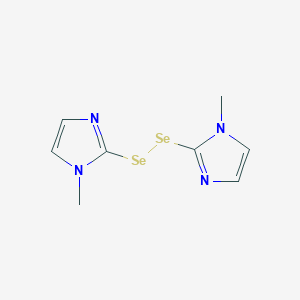
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
